4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile
Description
4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative characterized by a butane-1-sulfonyl group attached to the phenyl ring at position 2 and a carbonitrile group at position 3 of the pyrrole ring. Pyrrole-3-carbonitriles are frequently explored in medicinal and agrochemical research due to their structural versatility and ability to engage in hydrogen bonding and π-π stacking interactions.
Properties
CAS No. |
87388-37-2 |
|---|---|
Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(2-butylsulfonylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O2S/c1-2-3-8-20(18,19)15-7-5-4-6-13(15)14-11-17-10-12(14)9-16/h4-7,10-11,17H,2-3,8H2,1H3 |
InChI Key |
YQBILMRXKIHUER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Butylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a substituted phenyl compound with a butylsulfonyl chloride in the presence of a base to form the intermediate sulfonyl derivative. This intermediate is then subjected to cyclization with a nitrile-containing compound under acidic or basic conditions to form the final pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Butylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2-(Butylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile with structurally related pyrrole-3-carbonitriles, emphasizing substituent effects, synthesis, and applications:
Key Observations:
Halogenated Derivatives: Chlorine and fluorine substituents (e.g., fenpiclonil and fluroxanil ) correlate with fungicidal activity, likely due to halogen bonding and increased metabolic stability. Benzodioxol and Indole Moieties: These groups (e.g., fluroxanil and indole derivatives ) contribute to π-π interactions and planar molecular geometries, critical for target binding.
Synthetic Accessibility :
- Yields for similar compounds range from 53% to 67% , suggesting that the target compound’s synthesis may require optimized conditions for sulfonyl group introduction, which is sterically demanding compared to smaller substituents.
Physical and Electronic Properties: The butane-1-sulfonyl group likely increases solubility in non-polar solvents compared to methylsulfonyl analogs. Electron-withdrawing groups (e.g., CN, SO₂) deactivate the pyrrole ring, directing electrophilic substitution to specific positions .
Applications: Fungicidal activity is prominent in halogenated and benzodioxol-containing analogs . Anti-inflammatory and kinase-inhibitory activities are observed in compounds with aryl and imino substituents .
Biological Activity
4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
The compound primarily functions as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. By binding to these proteins, this compound promotes apoptosis in tumor cells, thereby inhibiting their growth.
Biological Activity Overview
Recent studies have demonstrated the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against small-cell lung cancer cell lines, indicating potent anticancer properties .
- Enzyme Inhibition : It also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases and certain cancers .
Study 1: Anticancer Efficacy
In a study examining the efficacy of this compound on small-cell lung cancer (SCLC) cells, it was found that the compound effectively inhibited cell growth with an IC50 value of approximately 2 nM. This study utilized fluorescence polarization assays to determine binding affinities to Bcl-2 and Bcl-xL proteins, revealing a strong interaction that correlates with its anticancer activity .
| Compound | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |
|---|---|---|
| This compound | < 1 | 2 |
Study 2: Enzyme Inhibition
Another study evaluated the compound's inhibitory effects on AChE. The results indicated that it possesses moderate to strong AChE inhibitory activity, which could be beneficial in treating conditions associated with cholinergic dysfunction .
| Compound | Enzyme Inhibition (IC50 ± SD, µM) |
|---|---|
| This compound | 0.5 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the pyrrole core or the sulfonyl group can significantly affect both binding affinity and cellular activity. For example, replacing the sulfonyl group with other functional groups has been shown to alter its interaction with Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
